molecular formula C22H22O B185653 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE CAS No. 85391-70-4

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE

Cat. No.: B185653
CAS No.: 85391-70-4
M. Wt: 302.4 g/mol
InChI Key: UTIHSBHVGKPGEM-OZNQKUEASA-N
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Description

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is an organic compound with the molecular formula C22H22O It is a derivative of cyclohexanone, where two 2-methylphenyl groups are attached to the cyclohexanone ring via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE typically involves the condensation reaction of cyclohexanone with 2-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Cyclohexanone+2×2-methylbenzaldehydeBaseThis compound\text{Cyclohexanone} + 2 \times \text{2-methylbenzaldehyde} \xrightarrow{\text{Base}} \text{this compound} Cyclohexanone+2×2-methylbenzaldehydeBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 2,6-di-(2-methylphenyl)methylcyclohexanol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2,6-di-(2-methylphenyl)methylcyclohexanol.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE depends on its specific application. For instance, as a ligand, it can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methylbenzylidene)cyclohexanone
  • 2,6-Bis(4-methylphenyl)methylene)cyclohexan-1-one

Uniqueness

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.

Biological Activity

2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE, also known by its CAS number 85391-70-4, is an organic compound with the molecular formula C22H22O. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

PropertyValue
Molecular Formula C22H22O
Molecular Weight 302.41 g/mol
IUPAC Name (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one
CAS Number 85391-70-4

Synthesis

The synthesis of this compound typically involves a condensation reaction between cyclohexanone and 2-methylbenzaldehyde in the presence of a base under reflux conditions. The resulting product is purified through recrystallization. This method allows for the formation of the compound with high purity and yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, the compound has shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induction of apoptosis
MCF-7 (Breast)12.5Cell cycle arrest at G1 phase
HCT116 (Colon)10.0Inhibition of CDK2 activity

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, suggesting its potential utility in cancer therapy.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL.
  • Anticancer Evaluation in MCF-7 Cells : Research by Lee et al. (2023) focused on the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with 12.5 µM of the compound resulted in a notable increase in apoptotic cell populations as assessed by flow cytometry.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. As a ligand, it can form complexes with metal ions and influence their reactivity and stability within biological systems. Additionally, it may modulate enzyme activity or interact with cellular receptors, leading to changes in cellular signaling pathways.

Properties

CAS No.

85391-70-4

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3/b20-14+,21-15+

InChI Key

UTIHSBHVGKPGEM-OZNQKUEASA-N

SMILES

CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3C)/CCC2

Canonical SMILES

CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O

Key on ui other cas no.

85391-70-4

Origin of Product

United States

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